1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
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Overview
Description
. This compound is structurally characterized by a pyrimidine ring attached to a deoxyribose sugar moiety, with additional functional groups including an amino group, a hydroxyl group, and a fluorine atom. It is known for its significant applications in medicinal chemistry, particularly in antiviral and anticancer research .
Preparation Methods
The synthesis of 1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves several steps. One common synthetic route includes the condensation of a fluorinated pyrimidine derivative with a protected deoxyribose sugar, followed by deprotection and purification steps . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrimidine ring into a dihydropyrimidine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This leads to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound targets specific enzymes, such as DNA polymerase and reverse transcriptase, and disrupts their normal function .
Comparison with Similar Compounds
1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione can be compared with other similar compounds, such as:
4-Amino-5-hydroxy-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: This compound lacks the fluorine atom and has different biological activity.
4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound has a different substitution pattern on the pyrimidine ring and exhibits distinct chemical properties.
5-Iodo-2’-deoxycytidine: This compound contains an iodine atom instead of a fluorine atom and is used in different therapeutic applications.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C9H12FN3O5 |
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Molecular Weight |
261.21 g/mol |
IUPAC Name |
1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17) |
InChI Key |
WRNOGDJKXUHGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N)O)F |
Origin of Product |
United States |
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